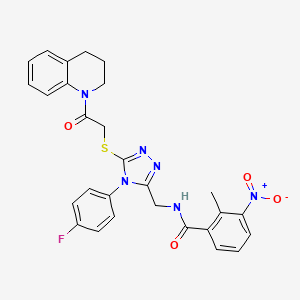

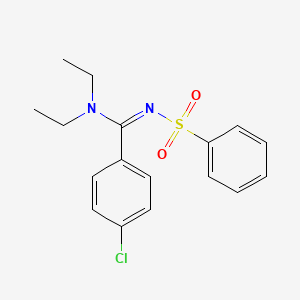

(E)-4-chloro-N,N-diethyl-N'-(phenylsulfonyl)benzimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-4-chloro-N,N-diethyl-N’-(phenylsulfonyl)benzimidamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They play an extraordinarily significant role as therapeutic agents .

Synthesis Analysis

Benzimidazoles can be synthesized through various methods. One method involves the formation of the corresponding imidoyl chlorides with PCl5 in POCl3, followed by the additional reaction with trifluoromethanesulfonamide (1) and protonation by sulfuric acid . Another method involves the use of non-environmental organic compounds and application of high energy synthetic methods .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is defined by the fusion of a benzene ring with an imidazole ring . The specific structure of “(E)-4-chloro-N,N-diethyl-N’-(phenylsulfonyl)benzimidamide” would require more specific analysis.Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, N-triflylbenzamides can be further functionalized through cross-coupling and nucleophilic aromatic substitution reactions . More specific reactions for “(E)-4-chloro-N,N-diethyl-N’-(phenylsulfonyl)benzimidamide” would require further investigation.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their specific structure . Detailed physical and chemical properties of “(E)-4-chloro-N,N-diethyl-N’-(phenylsulfonyl)benzimidamide” were not found in the search results.Applications De Recherche Scientifique

Material Science and Polymer Research

A significant application of (E)-4-chloro-N,N-diethyl-N'-(phenylsulfonyl)benzimidamide derivatives is found in the development of novel polymers with specific functionalities. For instance, sulfonated polyimides have been synthesized for potential use as polyelectrolytes in fuel cell applications, displaying improved water stability and proton conductivity due to their structural flexibility and better stability toward oxidation compared to conventional materials (Fang et al., 2002). Additionally, poly(thioether-imide-sulfones) based on bis(4-chloro-1,8-naphthalimido)diphenylsulfone have shown good thermal stability and solubility in polar solvents, suggesting their utility in high-performance applications (Sonpatki et al., 1999).

Organic Synthesis and Catalysis

In organic synthesis, derivatives of (E)-4-chloro-N,N-diethyl-N'-(phenylsulfonyl)benzimidamide have been explored for their potential as novel compounds with pesticidal activity. The synthesis of tribromomethyl phenyl sulfone derivatives has been reported, showcasing a new avenue for the development of effective herbicides and fungicides (Borys et al., 2012). Moreover, novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups have demonstrated antimicrobial activities, surpassing those of reference drugs in certain cases, highlighting their potential in pharmaceutical applications (Alsaedi et al., 2019).

Medicinal Chemistry and Drug Design

The incorporation of phenylsulfonyl and benzimidazole groups into sulfonated polyimides for proton exchange membranes has been researched, with findings suggesting improved hydrolytic stability and proton conductivity, which are crucial for fuel cell efficiency (Li et al., 2007). This indicates the potential of these derivatives in enhancing the performance and durability of fuel cells.

Environmental and Biological Applications

Research into the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger has revealed potential biological pathways for mitigating environmental contamination by such compounds. This work highlights the role of microbial transformation in breaking down phytotoxic substances, offering insights into bioremediation strategies (Sharma et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(benzenesulfonyl)-4-chloro-N,N-diethylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c1-3-20(4-2)17(14-10-12-15(18)13-11-14)19-23(21,22)16-8-6-5-7-9-16/h5-13H,3-4H2,1-2H3/b19-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQAZUZITNXJDO-HTXNQAPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-chloro-N,N-diethyl-N'-(phenylsulfonyl)benzimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2440975.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2440976.png)

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2440977.png)

![4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440979.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2440985.png)